Acrylamide-d3

Beschreibung

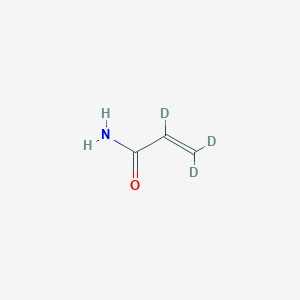

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3-trideuterioprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480565 | |

| Record name | Acrylamide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-19-3 | |

| Record name | Acrylamide-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Acrylamide-d3 and its chemical structure?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acrylamide-d3, also known as 2,3,3-trideuterioprop-2-enamide, is the deuterated form of acrylamide (B121943). This stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of acrylamide in various matrices, particularly in food and environmental samples. Its use in isotope dilution mass spectrometry allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

Chemical Structure and Properties

This compound shares the same fundamental chemical structure as acrylamide, with the key difference being the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the vinyl group. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from native acrylamide in mass spectrometry.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented below. This data is essential for its application in analytical methodologies.

| Property | Value |

| IUPAC Name | 2,3,3-trideuterioprop-2-enamide |

| Synonyms | Acrylamide-2,3,3-d3, 2-Propenamide-d3 |

| CAS Number | 122775-19-3[1] |

| Molecular Formula | C₃H₂D₃NO[1] |

| Molecular Weight | 74.10 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 82-86 °C |

| Boiling Point | 125 °C at 25 mmHg |

Synthesis of this compound

Deuterated acrylamide can be synthesized through various methods. One common approach involves a two-step procedure starting from acrylonitrile (B1666552) and deuterium oxide. This method has been reported to yield 2-d-acrylamide with high chemical purity (99.9%) and isotopic enrichment (98.4%)[2]. Another approach for creating deuterated polyacrylamide involves the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of d3-acrylamide[3].

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical methods for the quantification of acrylamide, a potential carcinogen that can form in certain foods during high-temperature cooking. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: Quantification of Acrylamide in Food Samples

The following diagram illustrates a typical experimental workflow for the quantification of acrylamide in a food matrix using this compound as an internal standard.

Caption: Experimental workflow for acrylamide quantification.

Detailed Experimental Protocol: Analysis of Acrylamide in Coffee

This protocol is a composite of methodologies reported for the analysis of acrylamide in coffee samples using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Homogenize roasted coffee beans into a fine powder.

-

Weigh 1 gram of the homogenized coffee sample into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of water and extract by shaking for 20 minutes[4].

-

For cleanup, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed, followed by dispersive solid-phase extraction (dSPE)[5][6].

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Perform separation on a reversed-phase C18 column or a Hypercarb column, which is effective for retaining the polar acrylamide molecule[5][7]. A typical mobile phase would be a gradient of water and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) mode.

Quantitative Data: MRM Transitions for Acrylamide and this compound

The following table summarizes the precursor and product ions typically monitored for the quantification of acrylamide and its internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Acrylamide | 72.1 | 55.1 | 27.1 | 10 - 12 |

| This compound | 75.1 | 58.1 | - | 15 |

Note: Collision energies can vary depending on the instrument and specific method.

Metabolic Pathway of Acrylamide

Understanding the metabolic fate of acrylamide is crucial for toxicological studies. This compound can be used as a tracer to investigate these pathways. The primary metabolic pathway involves the conversion of acrylamide to the reactive epoxide, glycidamide (B1671898), by cytochrome P450 2E1 (CYP2E1). Both acrylamide and glycidamide can be detoxified by conjugation with glutathione (B108866) (GSH)[8][9][10].

References

- 1. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-d-acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Analysis of coffee for the presence of acrylamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. lcms.cz [lcms.cz]

- 7. Optimisation and validation of the analytical procedure for the determination of acrylamide in coffee by LC-MS/MS with SPE clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]

- 10. jifsan.umd.edu [jifsan.umd.edu]

Acrylamide-d3 physical and chemical properties.

An In-Depth Technical Guide to Acrylamide-d3: Core Physical and Chemical Properties for Researchers

Introduction

This compound, a deuterated isotopologue of acrylamide (B121943), serves as a critical internal standard in analytical chemistry, particularly for the quantification of acrylamide in various matrices. Its utility stems from its chemical similarity to native acrylamide, while its increased mass allows for clear differentiation in mass spectrometry-based methods. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its application, and logical workflows for its use in research, tailored for scientists and drug development professionals.

Core Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[1] Its key properties are summarized below, providing a foundational dataset for its application in experimental settings.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | Acrylamide-2,3,3-d3 | [2][3] |

| Synonyms | 2-Propenamide-d3, Acrylic Amide-d3 | [4][5] |

| CAS Number | 122775-19-3 | [4][5][6][7] |

| Unlabeled CAS Number | 79-06-1 | [6][7] |

| Molecular Formula | C₃H₂D₃NO or C₃²H₃H₂NO | [4][5][6][8] |

| Appearance | Off-White / White Crystalline Solid | [1][8] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 74.10 g/mol | [4][6] |

| Exact Mass | 74.055944021 Da | [6] |

| Melting Point | 82-86 °C | [2] |

| Boiling Point | 125 °C at 25 mmHg | [2][9] |

| Flash Point | 138 °C (closed cup) | |

| Solubility | Soluble in Aqueous Acid | [3][9][10] |

| Isotopic Purity | ≥98 atom % D | [7] |

| Chemical Purity | ≥98% | [7] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Temperature : Recommended storage is refrigerated at +2°C to +8°C or in a freezer at -20°C.[3][7][9] Some suppliers recommend 10°C or colder.[11]

-

Light Sensitivity : The compound is light-sensitive and should be protected from light.[7][8]

-

Stability in Solution : Stock solutions of this compound in methanol (B129727) (e.g., 100 mg/L) are stable for at least one month when stored in amber glass at –18 °C.[12]

-

Stability in Food Matrices : Studies on the non-deuterated form show that acrylamide is stable in most dry food matrices like cookies, cornflakes, and potato crisps when stored for 3 months at 10-12°C.[13][14] However, significant decreases were observed in coffee and cacao powder over the same period, suggesting potential reactions with food components.[13][14]

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the accurate quantification of acrylamide in complex samples, such as food products and environmental waters, using isotope dilution mass spectrometry.[15]

General Workflow for Acrylamide Quantification using this compound

The following diagram outlines the typical workflow for sample analysis using this compound as an internal standard.

Caption: Workflow for Acrylamide quantification using this compound internal standard.

Detailed Protocol: LC-MS/MS Analysis of Acrylamide in Water

This protocol is adapted from methodologies used for determining acrylamide in drinking water.[12][16]

1. Preparation of Standards:

-

Prepare a stock solution of 100 mg/L this compound in methanol.

-

Store the stock solution in amber glass vials at -18°C. This solution is stable for at least one month.[12]

-

Create working standards by diluting the stock solution in the appropriate matrix (e.g., HPLC-grade water).

2. Sample Preparation:

-

Filter water samples using a 0.2-µm or 0.45-µm filter.[12]

-

Add a precise volume of the this compound stock or working solution to a known volume of the water sample to act as the internal standard. For example, add this compound to a final concentration of 1 ng/mL.[12]

3. Solid Phase Extraction (SPE) Cleanup (for complex matrices):

-

While direct injection is possible for clean water samples, complex environmental samples may require cleanup.[16]

-

Condition an activated carbon SPE cartridge (e.g., 500 mg) as per the manufacturer's instructions.

-

Pass the spiked water sample through the cartridge.

-

Elute the analytes (acrylamide and this compound) with an appropriate solvent.

4. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quantification: The concentration of acrylamide in the sample is determined by comparing the peak area ratio of the primary transition for acrylamide (m/z 72 > 55) to that of this compound (m/z 75 > 58).[13]

-

Synthesis and Logical Relationships

While end-users typically purchase this compound, understanding its synthesis provides valuable context. A common synthetic route involves a two-step procedure starting from acrylonitrile (B1666552) and deuterium (B1214612) oxide.[17]

Logical Flow of Synthesis

The synthesis pathway highlights the introduction of deuterium atoms into the molecule's backbone.

Caption: Simplified two-step synthesis pathway for this compound.[17]

Safety Information

This compound should be handled with the same precautions as its non-deuterated counterpart. Unlabeled acrylamide is a known neurotoxin and is reasonably anticipated to be a human carcinogen.[1][8]

-

Hazard Statements: Toxic if swallowed, harmful in contact with skin or if inhaled, causes skin and eye irritation, and may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, eye protection, and a lab coat. Handle in a chemical fume hood.

-

Transportation: Classified as a Dangerous Good for transport, which may incur additional shipping charges.[4]

References

- 1. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 122775-19-3 CAS MSDS (ACRYLAMIDE-2,3,3-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ACRYLAMIDE-2,3,3-D3 | 122775-19-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. vivanls.com [vivanls.com]

- 6. This compound | CAS 122775-19-3 | LGC Standards [lgcstandards.com]

- 7. Acrylamide (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. ACRYLAMIDE-2,3,3-D3 CAS#: 122775-19-3 [m.chemicalbook.com]

- 10. ACRYLAMIDE-2,3,3-D3 | 122775-19-3 [m.chemicalbook.com]

- 11. restek.com [restek.com]

- 12. agilent.com [agilent.com]

- 13. eurofins.at [eurofins.at]

- 14. Studies on the stability of acrylamide in food during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimisation and validation of the analytical procedure for the determination of acrylamide in coffee by LC-MS/MS with SPE clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Synthesis of 2-d-acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Acrylamide-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity isotopically labeled compounds is paramount for a wide range of applications, from quantitative proteomics to metabolic studies. This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Acrylamide-d3 for research use, including detailed experimental protocols and characterization data.

This compound, a deuterated analog of acrylamide (B121943), serves as a crucial internal standard in mass spectrometry-based quantitative analysis due to its similar chemical properties to its non-labeled counterpart and distinct mass difference.[1] Its synthesis and subsequent purification to a high degree of chemical and isotopic purity are critical for accurate and reproducible experimental results.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the deuteration of acrylonitrile (B1666552), followed by the hydration of the resulting deuterated acrylonitrile. A notable method for the synthesis of 2-d-acrylamide starts from acrylonitrile and deuterium (B1214612) oxide, yielding a product with high chemical (99.9%) and isotopic (98.4%) purity.[2]

Step 1: Synthesis of 2-d-Acrylonitrile

The first step involves the base-catalyzed hydrogen-deuterium exchange on the acrylonitrile molecule at the α-position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acrylonitrile and deuterium oxide (D₂O). A base catalyst, such as a strong amine base or a metal oxide, is then introduced to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for a specified period to facilitate the H/D exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-proton of acrylonitrile.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The organic layer containing the 2-d-acrylonitrile is separated from the aqueous layer. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to maximize recovery. The combined organic extracts are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-d-acrylonitrile.

Step 2: Hydration of 2-d-Acrylonitrile to 2-d-Acrylamide

The second step involves the hydration of the nitrile group of 2-d-acrylonitrile to an amide group, yielding 2-d-acrylamide. This transformation can be achieved through acid-catalyzed, base-catalyzed, or metal-catalyzed hydration.[3][4] Enzymatic hydration using nitrile hydratase also presents a highly selective method.[5][6][7]

Experimental Protocol (Acid-Catalyzed Hydration):

-

Reaction Setup: The crude 2-d-acrylonitrile from the previous step is dissolved in a suitable solvent. A strong acid, such as sulfuric acid, is added cautiously to the solution while cooling in an ice bath to control the exothermic reaction.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the hydration is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium hydroxide (B78521) solution) while cooling. The crude this compound may precipitate out of the solution upon neutralization and cooling. The solid product is then collected by filtration and washed with cold water.

The overall synthesis workflow can be visualized as follows:

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual catalyst. Purification is essential to achieve the high purity required for research applications. Recrystallization is a highly effective method for purifying acrylamide.[8]

Recrystallization from Methanol (B129727)

Experimental Protocol:

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot methanol (near its boiling point). The high solubility of acrylamide in hot methanol facilitates this step.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Further cooling in an ice bath or refrigerator can enhance the yield of crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of cold methanol to remove any remaining mother liquor. The crystals are then dried under vacuum to remove residual solvent.

Recrystallization from Water

A similar recrystallization procedure can be performed using water as the solvent.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

-

Hot Filtration (Optional): Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

The general purification workflow is illustrated below:

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Expected Yields and Purity

| Step | Product | Typical Yield (%) | Chemical Purity (%) | Isotopic Enrichment (%) | Reference |

| 1. Deuteration | 2-d-Acrylonitrile | > 90 | > 98 | > 98 | Based on analogous reactions |

| 2. Hydration | 2-d-Acrylamide | 85-95 | > 95 | > 98 | [2] (for overall process) |

| Overall | Crude this compound | ~75-90 | > 95 | > 98 | Estimated |

Table 2: Purification of this compound by Recrystallization

| Solvent | Recovery (%) | Final Purity (%) | Notes |

| Methanol | 80-90 | > 99.5 | Effective for removing various impurities. |

| Water | 75-85 | > 99.5 | Good for removing water-insoluble impurities. |

Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of this compound will show a significant reduction or absence of the signal corresponding to the deuterated position(s) compared to the spectrum of unlabeled acrylamide.[9][10] The integration of the remaining proton signals can be used to estimate the isotopic enrichment.

-

¹³C NMR: The carbon signals at the deuterated positions will exhibit coupling to deuterium, resulting in characteristic multiplets.[11]

-

²H NMR: A signal corresponding to the deuterium nucleus will be present, confirming the incorporation of deuterium.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is a primary tool for confirming the mass of the deuterated compound. For this compound (C₃H₂D₃NO), the expected molecular weight is approximately 74.10 g/mol . The mass spectrum will show a molecular ion peak corresponding to the deuterated product, clearly distinguishing it from any residual unlabeled acrylamide (MW ≈ 71.08 g/mol ).[12][13]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used to assess the chemical purity of the final product by separating it from any non-volatile impurities.

-

This comprehensive guide provides a solid foundation for the synthesis and purification of high-purity this compound for research purposes. Adherence to detailed experimental protocols and thorough characterization are essential for ensuring the quality and reliability of this critical research tool.

References

- 1. This compound Standard 500mg/L acetonitrile, analytical standard 122775-19-3 [sigmaaldrich.com]

- 2. Synthesis of 2-d-acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of acrylamide: a success story not yet over - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of acrylonitrile to acrylamide using immobilized whole cells of Brevibacterium CH1 in a recycle fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydration of acrylonitrile to produce acrylamide using biocatalyst in a membrane dispersion microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004296) [hmdb.ca]

- 10. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Stability of Acrylamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Acrylamide-d3 (2,3,3-trideuteroprop-2-enamide), a critical stable isotope-labeled internal standard used in quantitative analysis. This document outlines the synthesis, quality control, stability considerations, and detailed experimental protocols for its use, ensuring accurate and reproducible results in research and development.

Core Properties of this compound

This compound is the deuterated analog of acrylamide (B121943), where three hydrogen atoms on the vinyl group have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of acrylamide in various matrices, including food products, environmental samples, and biological specimens.[1] Its chemical properties are virtually identical to those of its non-deuterated counterpart, allowing it to mimic the behavior of native acrylamide during sample preparation and analysis.[1]

Synthesis and Isotopic Enrichment

The most common method for the synthesis of this compound involves a two-step process starting from acrylonitrile (B1666552) and deuterium oxide (D₂O).[1] Initially, acrylonitrile undergoes a base-catalyzed deuteration, followed by hydration to yield this compound with high isotopic enrichment.[1]

Table 1: Summary of Isotopic and Chemical Purity Data for this compound

| Parameter | Typical Value | Analytical Technique(s) | Reference |

| Isotopic Purity (D₃) | ≥ 98% | NMR Spectroscopy, Mass Spectrometry | [1][2] |

| Isotopic Enrichment | 98.4% | Not Specified | [1] |

| Chemical Purity | ≥ 98% | Not Specified | [2] |

Stability and Storage Recommendations

The stability of this compound is comparable to that of unlabeled acrylamide. It is a white crystalline solid that is highly soluble in water.[1] However, it is susceptible to polymerization upon exposure to heat or light.[1] Therefore, proper storage and handling are crucial to maintain its integrity.

Table 2: Stability of Acrylamide in Different Matrices During Storage

| Food Matrix | Storage Conditions | Duration | Stability/Recovery | Reference |

| Cookies, Cornflakes, Crispbread, Raw Sugar, Potato Crisps, Peanuts | 10-12°C | 3 months | Stable | [3][4][5] |

| Dietary Biscuits | 10-12°C | 3 months | 83-89% | [3][4][5] |

| Licorice Confection | 10-12°C | 3 months | 82% | [3][4][5] |

| Coffee | 10-12°C | 3 months | Significant Decrease (305 to 210 µg/kg) | [3][4][5] |

| Cacao Powder | 10-12°C | 3 or 6 months | Significant Decrease (265 to 180 µg/kg) | [3][4][5] |

| Soluble Coffee & Coffee Substitutes | 10-12°C | 3 months | Stable | [3][4][5] |

| Baby Food, Cola, Beer | Not Specified | Not Specified | Stable | [3][4] |

| Milk Powder | Not Specified | Not Specified | 71% | [3][4] |

| Sulfurized Apricot | Not Specified | Not Specified | 53% | [3][4] |

Storage Recommendations:

-

Store refrigerated at +2°C to +8°C.[2]

-

Protect from light.[2]

-

Store in a cool, dry, well-ventilated area.

-

Keep containers securely sealed.

-

Avoid contact with incompatible materials such as strong oxidizers, reducing agents, acids, bases, and metals.[1][6]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. The following are detailed protocols for its application.

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the isotopic purity and the position of deuterium labeling in this compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the vinyl protons (typically in the range of 5.6-6.3 ppm for unlabeled acrylamide) confirms successful deuteration.

-

²H (Deuterium) NMR Analysis: Acquire a ²H NMR spectrum. The presence of signals corresponding to the deuterons at the C-2 and C-3 positions (reported as quartets at δ 2.8–3.1 ppm and δ 5.6–6.0 ppm) confirms the location of the deuterium labels.[1]

-

Data Analysis: Integrate the residual proton signals in the ¹H NMR spectrum and compare them to a known internal standard to quantify the level of any remaining protiated acrylamide. The isotopic purity is calculated based on the relative signal intensities.

Quantification of Acrylamide in Food Matrices using LC-MS/MS with this compound Internal Standard

This protocol describes a common method for the analysis of acrylamide in food samples, such as peanut butter, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

Methodology (QuEChERS-based):

-

Sample Preparation:

-

Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 50 ng/g).[7]

-

Add 5 mL of hexane (B92381) for defatting, followed by 10 mL of water and 10 mL of acetonitrile (B52724).[7]

-

Add the QuEChERS extraction salt packet, shake vigorously for 1 minute, and centrifuge at 5000 rpm for 5 minutes.[7]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the acetonitrile (upper) layer to a d-SPE tube.

-

Vortex for 30 seconds and centrifuge at 5000 rpm for 1 minute.[7]

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for analysis.

-

LC System: Use a suitable C18 column for chromatographic separation.

-

Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using standards of unlabeled acrylamide spiked with a constant concentration of this compound.

-

Calculate the concentration of acrylamide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Application in Mechanistic Studies

Acrylamide is known to impact various cellular pathways. For instance, studies have shown that high concentrations of acrylamide can inhibit the ubiquitin-proteasome system (UPS) and mTOR signaling, while activating autophagy in human liver cells.[8] Additionally, acrylamide exposure has been demonstrated to inhibit uterine decidualization by suppressing the cyclin D3/p21 pathway and inducing apoptosis in mice.[9]

This compound can be a valuable tool for tracing the metabolic fate and covalent adduction of acrylamide to proteins and DNA within these pathways, helping to elucidate the precise mechanisms of its toxicity without altering the metabolic process.[1]

References

- 1. Buy this compound | 122775-19-3 [smolecule.com]

- 2. Acrylamide (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Studies on the stability of acrylamide in food during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurofins.at [eurofins.at]

- 5. researchgate.net [researchgate.net]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. lcms.cz [lcms.cz]

- 8. Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure to acrylamide inhibits uterine decidualization via suppression of cyclin D3/p21 and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Acrylamide-d3 in Analytical Research

This technical guide provides an in-depth overview of Acrylamide-d3, a crucial internal standard for the quantification of acrylamide (B121943) in various matrices. This document is intended for researchers, scientists, and drug development professionals who employ quantitative analytical techniques.

Core Compound Data

This compound is the deuterated form of acrylamide, widely used as an internal standard in isotope dilution mass spectrometry for accurate quantification. Its physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 122775-19-3 | [1][2][3] |

| Molecular Weight | 74.10 g/mol | [2][3] |

| Molecular Formula | C₃H₂D₃NO | [2][3] |

| Synonyms | 2-Propenamide-d3, Acrylamide (2,3,3-D₃) | [2][3] |

Experimental Protocol: Quantification of Acrylamide in Food Matrices using Isotope Dilution LC-MS/MS

The following protocol outlines a standard method for the determination of acrylamide in processed foods, utilizing this compound as an internal standard for accurate quantification. This method is based on techniques described in multiple analytical studies.[1][4][5][6][7]

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 50 grams) to a fine powder or paste.[5]

-

Weighing: Accurately weigh approximately 2 grams of the homogenized sample into a 35 mL polypropylene (B1209903) centrifuge tube.[5]

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 1000 ng in water, resulting in a final concentration of 50 ng/mL) to the sample.[5]

-

Extraction: Add 20 mL of water to the tube. Vortex the sample for 30 seconds to ensure thorough mixing.[5]

-

Centrifugation: Centrifuge the sample at 18,000 x g for 15 minutes to separate the solid matrix from the aqueous extract.[5]

-

Supernatant Collection: Carefully decant 10 mL of the supernatant into a clean centrifuge tube.[5]

-

Second Centrifugation: Centrifuge the collected supernatant again at 18,000 x g for 10 minutes for further clarification.[5]

2. Solid-Phase Extraction (SPE) Cleanup:

-

To remove interfering matrix components, the aqueous extract is passed through a solid-phase extraction cartridge, such as an Oasis HLB cartridge.[7]

-

The cartridge is first conditioned according to the manufacturer's instructions.

-

The sample extract is loaded onto the cartridge, and interfering substances are washed away.

-

The acrylamide and this compound are then eluted with an appropriate solvent.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: The cleaned extract is analyzed using a liquid chromatography system. A porous graphitized carbon (PGC) column is often used for its ability to retain and separate the polar acrylamide molecule from matrix interferences, even with a 100% aqueous mobile phase.[3]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[1][4] This highly selective technique monitors specific precursor-to-product ion transitions for both acrylamide and the this compound internal standard.

-

Quantification: The concentration of acrylamide in the original sample is determined by comparing the peak area ratio of the native acrylamide to the this compound internal standard against a calibration curve prepared with known concentrations of both compounds.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of acrylamide using this compound as an internal standard.

Caption: Workflow for Acrylamide Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Improve Acrylamide Analysis in Food with a Long-Lasting LC Column and a Cost-Effective Internal Standard [restek.com]

- 4. fda.gov [fda.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Acrylamide-d3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical applications of Acrylamide-d3 in metabolic studies. Acrylamide (B121943), a compound formed in carbohydrate-rich foods during high-temperature cooking and used in various industrial processes, is classified as a probable human carcinogen.[1] Its toxicity is primarily attributed to its metabolic activation to the reactive epoxide, glycidamide (B1671898).[1] Understanding this metabolic pathway is crucial for risk assessment and the development of mitigation strategies. Isotopically labeled acrylamide, specifically this compound, has emerged as an indispensable tool for researchers in this field, enabling precise and accurate quantification of acrylamide and its metabolites, elucidation of metabolic pathways, and identification of molecular targets.

Core Applications of this compound in Metabolic Studies

This compound's primary utility lies in its application as an internal standard in mass spectrometry-based analytical methods.[2][3] Its chemical properties are nearly identical to endogenous acrylamide, but its increased mass allows it to be distinguished by a mass spectrometer. This enables researchers to correct for variations during sample preparation and analysis, leading to highly accurate quantification of acrylamide in complex biological matrices such as blood, urine, and tissue homogenates.[1][4][5][6][7][8][9]

Beyond its role as an internal standard, this compound is instrumental in:

-

Elucidating Metabolic Pathways: By administering this compound to in vivo or in vitro models, researchers can trace its metabolic fate, confirming the conversion of acrylamide to glycidamide, primarily by the cytochrome P450 enzyme CYP2E1.[1]

-

Quantifying Metabolites and Adducts: The use of labeled standards allows for the precise measurement of key metabolites like glycidamide and their subsequent adducts to macromolecules such as DNA and proteins (e.g., hemoglobin).[1] These adducts serve as important biomarkers of exposure and effect.

-

Proteomics and Adductomics: In the field of proteomics, this compound is used to identify specific protein targets of acrylamide.[10][11][12][13][14] This helps in unraveling the molecular mechanisms underlying acrylamide's neurotoxicity and other adverse effects.[11][12]

Key Metabolic Pathways of Acrylamide

The metabolism of acrylamide involves a critical bioactivation step and subsequent detoxification pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 122775-19-3 [smolecule.com]

- 3. This compound Standard 500mg/L acetonitrile, analytical standard 122775-19-3 [sigmaaldrich.com]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. A method for the determination of acrylamide in a broad variety of processed foods by GC-MS using xanthydrol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Acrylamide in Biscuits by High-Resolution Orbitrap Mass Spectrometry: A Novel Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Proteomic analysis of rat striatal synaptosomes during acrylamide intoxication at a low dose rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteomic analysis of acrylamide-protein adduct formation in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]

- 14. PROTEIN TARGETS OF ACRYLAMIDE ADDUCT FORMATION IN CULTURED RAT DOPAMINERGIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acrylamide-d3 in Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acrylamide-d3 in quantitative proteomics. It details the underlying principles, experimental protocols, data analysis, and visualization of this powerful chemical labeling technique for relative protein quantification.

Introduction to Quantitative Proteomics and Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. This is crucial for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. Stable isotope labeling, a cornerstone of quantitative proteomics, involves the incorporation of isotopes (e.g., ²H, ¹³C, ¹⁵N) into proteins or peptides, creating "heavy" and "light" versions that can be distinguished by mass spectrometry (MS). The relative signal intensities of these isotopic pairs in the mass spectrometer correspond to the relative abundance of the protein in the original samples.

This compound (C₃H₂D₃NO) is a deuterated analog of acrylamide (B121943) (C₃H₅NO) used for chemical labeling of proteins. This method offers a simple, cost-effective, and robust alternative to metabolic labeling or other chemical labeling strategies.[1]

The Chemistry of this compound Labeling

The primary mechanism of acrylamide labeling is the alkylation of cysteine residues. The sulfhydryl group (-SH) of cysteine is a strong nucleophile that readily reacts with the vinyl group of acrylamide in a Michael addition reaction. This forms a stable thioether bond.

In a typical quantitative experiment, two protein samples (e.g., control and treated) are processed in parallel. The cysteine residues in the control sample are alkylated with "light" (unlabeled) acrylamide, while the cysteine residues in the treated sample are alkylated with "heavy" this compound. The three deuterium (B1214612) atoms in this compound result in a mass increase of approximately 3 Da for each labeled cysteine residue compared to the light-labeled counterpart.[2]

Advantages of this compound Labeling

The use of this compound for quantitative proteomics offers several advantages:

-

Cost-Effectiveness: Acrylamide and its deuterated form are relatively inexpensive compared to other isotopic labeling reagents.

-

Simplicity: The labeling procedure is straightforward and can be easily integrated into standard proteomics workflows.

-

High Reactivity: The alkylation of cysteine residues is a rapid and efficient reaction.

-

Broad Applicability: This method can be applied to a wide range of complex protein samples, including cell lysates, tissues, and biofluids like serum.[3]

-

Compatibility: It is compatible with both in-gel and in-solution digestion approaches.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible quantitative proteomics. Below are comprehensive workflows for both in-solution and in-gel labeling using this compound.

In-Solution Labeling and Digestion

This approach is suitable for total proteome quantification from cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to solubilize proteins. Determine protein concentration using a standard assay (e.g., BCA).

-

Reduction: To two equal aliquots of protein extract (e.g., 100 µg each), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Alkylation:

-

To the control sample, add "light" acrylamide to a final concentration of 40 mM.

-

To the treated sample, add "heavy" this compound to a final concentration of 40 mM.

-

Incubate both samples for 30 minutes at room temperature in the dark.

-

-

Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 20 mM.

-

Sample Combination: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

-

Protein Digestion:

-

Dilute the combined sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of detergents and denaturants.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry.

In-Gel Labeling and Digestion

This method is ideal for quantifying proteins that have been separated by one- or two-dimensional gel electrophoresis.

Methodology:

-

Gel Electrophoresis: Separate protein samples on two separate SDS-PAGE gels.

-

Band Excision: Excise the corresponding protein bands of interest from both gels.[4]

-

Destaining: Destain the gel pieces with a solution of 50 mM ammonium bicarbonate in 50% acetonitrile (B52724) until the Coomassie blue is removed.[4]

-

Reduction: Reduce the proteins within the gel pieces by incubating with 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 45 minutes.

-

Alkylation:

-

For the control sample, add 55 mM "light" acrylamide in 50 mM ammonium bicarbonate.

-

For the treated sample, add 55 mM "heavy" this compound in 50 mM ammonium bicarbonate.

-

Incubate both for 30 minutes at room temperature in the dark.

-

-

Washing: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with acetonitrile. Dry the gel pieces in a vacuum centrifuge.

-

In-Gel Digestion: Rehydrate the gel pieces with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with solutions of increasing acetonitrile concentration and formic acid.

-

Combine and Analyze: Combine the peptide extracts from the "light" and "heavy" labeled samples in a 1:1 ratio, desalt, and analyze by LC-MS/MS.

Mass Spectrometry and Data Analysis

The combined peptide sample is introduced into a mass spectrometer, typically coupled to a liquid chromatography system for separation. The mass spectrometer will detect pairs of peptide ions corresponding to the light and heavy acrylamide-labeled peptides. The mass difference between these pairs will be a multiple of ~3 Da, depending on the number of cysteine residues in the peptide.

Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to process the raw data. The key steps include:

-

Peptide Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The search parameters must include the mass modifications for both light (+71.03711 Da) and heavy (+74.05605 Da, approximately) acrylamide on cysteine residues.[2]

-

Quantification: The software identifies the paired light and heavy peptide peaks and calculates the ratio of their intensities.

-

Protein Ratio Calculation: The peptide ratios are then used to infer the relative abundance of the parent protein.

-

Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in protein abundance.

Quantitative Data Presentation

The final output of a quantitative proteomics experiment is typically a list of identified and quantified proteins. This data is best presented in a clear, tabular format.

Table 1: Example of Quantified Proteins in a Hypothetical Drug Treatment Study

| Protein Accession | Gene Name | Protein Description | Number of Peptides | Ratio (Treated/Control) | p-value | Regulation |

| P02768 | ALB | Serum albumin | 25 | 0.98 | 0.85 | Unchanged |

| P68871 | HBB | Hemoglobin subunit beta | 12 | 1.05 | 0.72 | Unchanged |

| P01023 | A2M | Alpha-2-macroglobulin | 18 | 2.54 | 0.001 | Upregulated |

| P04040 | VIM | Vimentin | 9 | 0.45 | 0.005 | Downregulated |

| Q9Y6K9 | PARK7 | Parkinson disease protein 7 | 5 | 3.12 | < 0.001 | Upregulated |

Applications in Drug Development

Quantitative proteomics using this compound is a valuable tool in various stages of drug development:

-

Target Identification and Validation: Identifying proteins that are differentially expressed upon drug treatment can help to confirm the drug's target and reveal off-target effects.

-

Mechanism of Action Studies: Understanding the global proteomic changes induced by a compound provides insights into its mechanism of action.

-

Biomarker Discovery: Identifying proteins whose levels change in response to disease or treatment can lead to the discovery of novel diagnostic, prognostic, or pharmacodynamic biomarkers.

-

Toxicology Studies: Assessing proteomic changes in response to a drug candidate can help to identify potential toxicity liabilities early in the development process.

Conclusion

This compound labeling is a robust, accessible, and effective method for relative quantitative proteomics. Its straightforward workflow and compatibility with standard proteomic techniques make it a valuable tool for researchers in academia and the pharmaceutical industry. By providing a quantitative snapshot of the proteome, this technique can significantly contribute to our understanding of complex biological systems and accelerate the drug discovery and development pipeline.

References

- 1. Acrylamide--a cysteine alkylating reagent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]

- 3. Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

The Role of Acrylamide-d3 in Ensuring Food Safety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acrylamide (B121943), a potential human carcinogen, forms naturally in starchy foods during high-temperature cooking processes like frying, baking, and roasting. Its presence in a wide range of consumed products necessitates accurate and reliable quantification to ensure food safety and regulatory compliance. The stable isotope-labeled internal standard, Acrylamide-d3 (2H3-C3H2NO), is central to the gold-standard analytical methods for this purpose. This technical guide provides a comprehensive overview of the application of this compound in food safety analysis, detailing the underlying principles, experimental protocols, and performance metrics of the most common analytical techniques.

The Principle of Isotope Dilution Mass Spectrometry

The quantification of acrylamide in complex food matrices is challenging due to the presence of interfering substances that can enhance or suppress the analytical signal, leading to inaccurate results. Isotope dilution mass spectrometry (IDMS) is a powerful technique that overcomes these matrix effects.[1]

This compound serves as an ideal internal standard because it is chemically identical to the native acrylamide (the analyte) but has a different mass due to the replacement of three hydrogen atoms with deuterium.[2] It is added to the sample at the very beginning of the analytical process.[3] Because the internal standard and the analyte behave almost identically during sample extraction, cleanup, and ionization in the mass spectrometer, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.[4][5] The mass spectrometer can differentiate between the native acrylamide and the heavier this compound. By measuring the ratio of the signal from the native acrylamide to that of the known amount of added this compound, the concentration of acrylamide in the original sample can be determined with high accuracy and precision, regardless of sample losses or matrix effects.[6][7]

Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of acrylamide in food, with this compound as the internal standard.[8][9][10] Gas chromatography-mass spectrometry (GC-MS) is also used, though it often requires a derivatization step.[3]

Data Presentation: Method Performance

The use of this compound as an internal standard allows for the development of robust and sensitive analytical methods. The following tables summarize key performance parameters from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Acrylamide Analysis using this compound Internal Standard

| Analytical Method | Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| LC-MS/MS | Biscuits | 3.55 | 11.8 | [5] |

| LC-MS/MS | Various Foods | 3 | - | [6] |

| LC/APCI-MS/MS | - | - | 0.25 ng/mL (in solution) | [11] |

| LC-MS/MS | Various Foods | 10 | 20 | [9] |

| LC-MS/MS | Potato Chips | 0.04 | 0.14 | [1] |

| LC-MS/MS | - | 0.02 ng/mL (in solution) | 1 ng/mL (in solution) | [3] |

| HRMS | Biscuits | 3.55 | 11.8 | [5] |

Table 2: Recovery Rates in Acrylamide Analysis using this compound Internal Standard

| Food Matrix | Recovery (%) | Analytical Method | Reference |

| Various Foods | 95 - 113 | LC-MS/MS | [6] |

| Various Foods | 100 - 115 | LC-MS/MS | [9] |

| Biscuits | - | HRMS | [5] |

| Processed Foods | 87 - 96 | LC-MS/MS | [7] |

Experimental Protocols

The following is a generalized, detailed methodology for the analysis of acrylamide in food using this compound and LC-MS/MS, based on common practices and the U.S. Food and Drug Administration (FDA) method.[12]

Sample Preparation

-

Homogenization: A representative portion of the food sample is homogenized to a fine powder or paste using a food processor or a robust blender.[12]

-

Weighing: A precise amount of the homogenized sample (typically 1-2 grams) is weighed into a centrifuge tube.[11][12]

-

Internal Standard Spiking: A known volume and concentration of this compound internal standard solution is added to the sample.[3][12]

-

Extraction: An extraction solvent, most commonly water, is added to the tube.[11][12] The mixture is then vigorously shaken or vortexed for a defined period (e.g., 20-30 minutes) to extract the acrylamide and this compound from the food matrix.[12]

-

Centrifugation: The sample is centrifuged at high speed (e.g., 9000 rpm for 15 minutes) to separate the solid food particles from the liquid extract.[12]

Sample Cleanup (Solid-Phase Extraction - SPE)

To remove interfering compounds from the extract before analysis, a cleanup step using solid-phase extraction (SPE) is typically employed.

-

Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned by passing methanol (B129727) followed by water through it.[12]

-

Sample Loading: A specific volume of the supernatant from the centrifugation step is loaded onto the conditioned SPE cartridge.[12]

-

Washing: The cartridge is washed with water to remove polar interferences while retaining the acrylamide and this compound.[12]

-

Elution: The acrylamide and this compound are then eluted from the cartridge with a suitable solvent. This eluate is collected for analysis.[12]

LC-MS/MS Analysis

-

Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. A specialized column, such as a porous graphitic carbon (Hypercarb) column, is often used to retain the polar acrylamide molecule.[3] The mobile phase composition and gradient are optimized to achieve good separation of acrylamide from any remaining matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both acrylamide and this compound are monitored.

-

Quantification: The peak areas of the quantifier ions for both acrylamide and this compound are measured. The concentration of acrylamide in the original sample is calculated using a calibration curve prepared with known concentrations of acrylamide standards and a fixed concentration of this compound.[12]

Visualizations

Experimental Workflow

Caption: General workflow for acrylamide analysis in food using an internal standard.

Acrylamide Metabolism and Toxicity Pathway

While the primary focus of this guide is on the analytical use of this compound, understanding the toxicological relevance of acrylamide is crucial for professionals in drug development and research. Acrylamide is metabolized in the body, leading to the formation of glycidamide, a reactive epoxide that can bind to DNA and proteins, contributing to its neurotoxic and carcinogenic effects.[13][14] Oxidative stress is also a key mechanism of acrylamide-induced toxicity.[4][15]

Caption: Simplified metabolic and toxicological pathway of acrylamide.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry is indispensable for the accurate and reliable quantification of acrylamide in diverse and complex food matrices. This approach effectively mitigates the challenges posed by matrix effects, ensuring high-quality data for food safety monitoring, regulatory enforcement, and risk assessment. The detailed methodologies and performance data presented in this guide underscore the robustness of this analytical strategy, providing researchers and scientists with a solid foundation for their work in this critical area of public health.

References

- 1. mdpi.com [mdpi.com]

- 2. foodindustryexecutive.com [foodindustryexecutive.com]

- 3. sciex.com [sciex.com]

- 4. Acrylamide-Induced Hepatotoxicity Through Oxidative Stress: Mechanisms and Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Acrylamide in Biscuits by High-Resolution Orbitrap Mass Spectrometry: A Novel Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Rugged LC-MS/MS survey analysis for acrylamide in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. fda.gov [fda.gov]

- 13. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jifsan.umd.edu [jifsan.umd.edu]

- 15. researchgate.net [researchgate.net]

Understanding Isotope Effects of Acrylamide-d3 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application and isotope effects of Acrylamide-d3 in mass spectrometry. Primarily utilized as an internal standard, this compound is crucial for the accurate quantification of acrylamide (B121943) in diverse and complex matrices, ranging from food products to environmental samples. This guide will delve into the principles of its use, present key quantitative data, detail experimental protocols, and visualize the analytical workflow.

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) is a non-naturally occurring, isotopically labeled version of the analyte of interest. This compound, a deuterated form of acrylamide, serves this purpose effectively.[1][2] The three deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the native acrylamide by the mass spectrometer.[1][2]

The fundamental principle behind using an isotopically labeled internal standard is that it exhibits nearly identical chemical and physical properties to its unlabeled counterpart throughout the analytical process. This includes extraction efficiency, ionization efficiency, and chromatographic retention time. Minor differences in retention time due to the kinetic isotope effect are generally negligible in well-developed chromatographic methods. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the target analyte during sample preparation can be corrected for, leading to highly accurate and precise quantification.

Quantitative Data for Mass Spectrometry Analysis

The following tables summarize key quantitative parameters for the analysis of acrylamide and its deuterated internal standard, this compound, using LC-MS/MS. These parameters are essential for method development and validation.

Table 1: Mass Spectrometry Parameters for Acrylamide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Acrylamide | 72.3 | 55.0 (Quantifier) | Positive ESI/APCI |

| 54.0 (Qualifier) | |||

| 44.0 (Qualifier) | |||

| 27.0 (Qualifier) | |||

| This compound | 75.0 | 58.0 | Positive ESI/APCI |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Performance Characteristics of Acrylamide Quantification using this compound

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 0.25 ng/mL (2.5 pg on column) | Water | [7] |

| 2 µg/kg | Processed Foods | [4] | |

| 2 ng/mL | Standard Solutions | [5] | |

| 50 µg/kg | Coffee | [8] | |

| 15-20 µg/kg | Crackers and Breakfast Cereals | [6] | |

| Recovery | 65% | Peanut Butter | [9] |

| 77% - 100% | Various Food Matrices | [3] | |

| 58% - 76% | Fortified Cereal Samples | [6] | |

| Average 97.4% | Coffee | [8] | |

| Linearity (r²) | >0.999 | Standard Curve (1-500 ng/mL) | [3] |

| >0.9994 | Peanut Butter Matrix | [9] |

Detailed Experimental Protocols

The following are representative protocols for the analysis of acrylamide in food matrices using this compound as an internal standard, based on established methodologies.

Protocol 1: QuEChERS-based Sample Preparation for Various Food Matrices

This protocol is a rapid and effective method for extracting acrylamide from a wide range of food samples.[10][11]

1. Sample Homogenization:

-

Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.

2. Internal Standard Spiking:

-

Add a known amount of this compound internal standard solution to the sample.

3. Extraction:

-

Add 10 mL of water and 10 mL of acetonitrile (B52724) to the tube.

-

To defat the sample, add 5 mL of hexane.

-

Add 4 g of anhydrous MgSO₄ and 0.5 g of NaCl.

-

Shake the tube vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 1 mL of the acetonitrile (upper) layer to a 2 mL microcentrifuge tube containing 50 mg of primary secondary amine (PSA) sorbent and 150 mg of anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 5000 rpm for 1 minute.

5. Final Extract Preparation:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the typical instrumental parameters for the separation and detection of acrylamide and this compound.

1. Liquid Chromatography:

-

Column: A reversed-phase C18 column or a specialized column like a Hypercarb is often used.[8]

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[12]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 1-10 µL.

2. Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Monitor the transitions listed in Table 1. The transition for this compound is used to normalize the signal of the native acrylamide.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantitative analysis of acrylamide using this compound as an internal standard.

Caption: Workflow for Acrylamide Quantification using this compound.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern analytical methods for the reliable quantification of acrylamide. Its isotopic purity and chemical similarity to the native analyte ensure that it effectively compensates for variations during sample processing and analysis. The minimal isotope effects on its chromatographic behavior make it an excellent tool for achieving the high levels of accuracy and precision required in food safety, environmental monitoring, and clinical research. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for acrylamide determination.

References

- 1. This compound Standard 500mg/L acetonitrile, analytical standard 122775-19-3 [sigmaaldrich.com]

- 2. This compound Standard 500mg/L acetonitrile, analytical standard 122775-19-3 [sigmaaldrich.com]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Optimisation and validation of the analytical procedure for the determination of acrylamide in coffee by LC-MS/MS with SPE clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Rapid sample preparation method for LC-MS/MS or GC-MS analysis of acrylamide in various food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

Acrylamide-d3: A Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the laboratory use of Acrylamide-d3. This compound, a deuterated form of acrylamide, is utilized in various research applications, including as an internal standard in mass spectrometry for quantitative analysis and in metabolic studies.[1] While the isotopic labeling provides a valuable tool for researchers, it is crucial to recognize that this compound poses the same health risks as its non-deuterated counterpart. This guide outlines the potential hazards, exposure control measures, and emergency procedures to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with significant health risks. The hazards associated with this compound are considered identical to those of acrylamide. It is a suspected human carcinogen, a known neurotoxin, and can cause skin and eye irritation.[2][3]

GHS Hazard Statements:

-

Toxic if swallowed

-

Harmful in contact with skin or if inhaled

-

Causes skin irritation

-

May cause an allergic skin reaction

-

Causes serious eye irritation

-

May cause genetic defects

-

May cause cancer

-

Causes damage to organs through prolonged or repeated exposure[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 122775-19-3 | [1][2][4][5][6] |

| Molecular Formula | C₃H₂D₃NO | [1] |

| Molecular Weight | 74.10 g/mol | [1][7] |

| Appearance | White crystalline solid | [8] |

| Odor | Odorless | [9] |

| Melting Point | 82 - 86 °C (179.6 - 186.8 °F) | [9] |

| Boiling Point | 125 °C (257 °F) @ 25 mmHg | [9] |

| Solubility | Soluble in water | [9] |

| Vapor Pressure | 5.3 hPa @ 100 °C | [9] |

Exposure Limits

Adherence to established exposure limits is critical to minimize health risks.

| Organization | Limit | Value |

| OSHA (PEL) | 8-hr TWA | 0.3 mg/m³ |

| ACGIH (TLV) | 8-hr TWA | 0.03 mg/m³ |

| NIOSH (REL) | 10-hr TWA | 0.03 mg/m³ |

| EPA (RfD) | Oral | 0.0002 mg/kg/day |

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; EPA: Environmental Protection Agency; RfD: Reference Dose.[10]

Experimental Protocols

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Weighing Solid this compound

Due to the risk of inhaling fine powders, weighing solid this compound requires specific precautions.

Spill Cleanup Procedure

Immediate and appropriate response to a spill is crucial to prevent exposure.

References

- 1. scbt.com [scbt.com]

- 2. Acrylamide (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. ehs.unl.edu [ehs.unl.edu]

- 4. This compound | CAS 122775-19-3 | LGC Standards [lgcstandards.com]

- 5. This compound Standard 500mg/L acetonitrile, analytical standard 122775-19-3 [sigmaaldrich.com]

- 6. This compound Standard, 500 μg/mL in Acetonitrile, 5 mL/ampul [restek.com]

- 7. 2-Propenamide-d3 | C3H5NO | CID 12209671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. einsteinmed.edu [einsteinmed.edu]

- 10. epa.gov [epa.gov]

A Technical Guide to High-Purity Acrylamide-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of high-purity Acrylamide-d3 (deuterated acrylamide). This compound is a critical tool in analytical chemistry and proteomics, primarily utilized as an internal standard for the accurate quantification of acrylamide (B121943) and for isotopic labeling of proteins. This guide provides a comparative overview of commercial suppliers, detailed experimental protocols for its primary applications, and visual workflows to aid in experimental design and execution.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound. The choice of supplier may depend on the required purity, format (neat solid or solution), and specific application. Below is a comparative table summarizing the product specifications from several prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity (atom % D) | Chemical Purity | Format | Concentration |

| Sigma-Aldrich (Merck) | Acrylamide-2,3,3-d3 | 122775-19-3 | D₂C=CDCONH₂ | 98% | 98% (CP) | Solid | - |

| This compound Standard Solution | 122775-19-3 | C₃H₂D₃NO | - | Analytical Standard | Acetonitrile | ~500 mg/L | |

| Cambridge Isotope Laboratories, Inc. | Acrylamide (2,3,3-D₃, 98%) | 122775-19-3 | D₂C=CDCONH₂ | 98% | ≥98% | Solid | - |

| Restek | This compound Standard | 122775-19-3 | - | - | Certified Reference Material | Acetonitrile | 500 µg/mL |

| Santa Cruz Biotechnology | This compound | 122775-19-3 | C₃H₂D₃NO | - | - | Solid | - |

| LGC Standards | This compound | 122775-19-3 | C₃²H₃H₂NO | - | - | Neat | - |

| Smolecule | This compound | 122775-19-3 | C₃H₅NO | 98.4% | 99.9% | In Stock | - |

| Toronto Research Chemicals | This compound | 122775-19-3 | - | - | - | Solid | - |

| VIVAN Life Sciences | This compound | 122775-19-3 | C₃H₂D₃NO | - | - | - | - |

| CymitQuimica | This compound | 122775-19-3 | C₃²H₃H₂NO | - | - | Off-White Solid | - |

| Simson Pharma Limited | Acrylamide-2,3,3-D3 | 122775-19-3 | C₃H₂D₃NO | - | - | Custom Synthesis | - |

Experimental Protocols

Quantification of Acrylamide in Food Samples using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from methods utilized by regulatory agencies and in food safety research for the analysis of acrylamide in various food matrices.[1][2][3][4][5][6][7][8]

a. Sample Preparation and Extraction

-

Homogenization: Homogenize a representative portion of the food sample using a food processor or blender. For coffee, a fine grind is required.[2]

-

Weighing and Spiking: Weigh approximately 1-2 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1][6] Accurately add a known amount of this compound internal standard solution (e.g., 1 mL of a 200 ng/mL solution in 0.1% formic acid).[1]

-

Extraction: Add 9 mL of HPLC-grade water.[1] Vortex briefly and then shake for 20 minutes on a rotating shaker.[1] For complex matrices like coffee or cocoa, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or extraction with methanol (B129727) followed by purification with Carrez solutions may be employed.[2][3][5]

-

Centrifugation: Centrifuge the sample at 9000 rpm for 15 minutes to separate the solid and liquid phases.[1]

-

Filtration: Carefully transfer the supernatant to a spin filter (e.g., 0.45 µm PVDF) and centrifuge at 9000 rpm for 2-4 minutes.[1]

b. Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Varian SPE cartridge or Oasis HLB) with methanol followed by water.[1][5]

-

Sample Loading and Elution: Load a portion of the filtered extract onto the conditioned SPE cartridge. Discard the initial eluate and then collect the purified fraction.[1]

-

Final Preparation: The collected eluate is ready for LC-MS/MS analysis. For some methods, the eluate may be evaporated and reconstituted in the mobile phase.[2]

c. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable HPLC column (e.g., Hypercarb or C18) with an isocratic or gradient elution, typically with a mobile phase consisting of aqueous acetic acid or formic acid with a small percentage of methanol.[1][3]

-